molecular formula C19H19FN4O3S B2404136 N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide CAS No. 1322789-50-3

N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Cat. No. B2404136
CAS RN: 1322789-50-3
M. Wt: 402.44
InChI Key: WSRMKUCDLUFMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Antiproliferative Activities

Research has demonstrated the antiproliferative potential of pyrazole-sulfonamide derivatives against various cancer cell lines. For instance, studies have shown that these compounds exhibit selective effects against rat brain tumor cells (C6) and have broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Samet Mert et al., 2014). This suggests that modifications to the pyrazole-sulfonamide structure, such as those found in "N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide," could enhance antiproliferative activities.

Cytotoxic Activities

Compounds related to "this compound" have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were investigated for their cytotoxicity against human cancer cell lines, including colon HCT116, lung A549, breast MCF-7, and liver HepG2. The study revealed that certain compounds exhibit significant cytotoxic activities, suggesting potential therapeutic applications (Ashraf S. Hassan et al., 2015).

Biological Activities

Several studies have explored the biological activities of pyrazole-4-carboxamide derivatives and related structures. For instance, the synthesis and biological evaluation of N-heterocyclic substituted fluoro-benzothiazole sulphonamido analogs have shown promise as potential therapeutic agents due to their in vitro antidiabetic properties (S. T. et al., 2022). Additionally, derivatives of pyrazole-3,4-dicarboxamide bearing sulfonamide moiety have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, indicating potential applications in treating conditions related to enzyme dysfunction (Samet Mert et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-fluorobenzylamine with 3-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of p-toluenesulfonyl chloride and subsequent reduction of the resulting sulfonamide. The final product is obtained by coupling the resulting amine with N-(p-tolyl)isocyanate.", "Starting Materials": [ "4-fluorobenzylamine", "3-methyl-1H-pyrazole-4-carboxylic acid", "p-toluenesulfonyl chloride", "sodium borohydride", "N-(p-tolyl)isocyanate" ], "Reaction": [ "4-fluorobenzylamine is reacted with 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide.", "The resulting amide is then treated with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.", "The sulfonamide is then reduced using sodium borohydride to form the corresponding amine.", "The resulting amine is then coupled with N-(p-tolyl)isocyanate in the presence of a base such as triethylamine to form the final product, N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide." ] }

CAS RN

1322789-50-3

Molecular Formula

C19H19FN4O3S

Molecular Weight

402.44

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H19FN4O3S/c1-12-3-9-16(10-4-12)24-28(26,27)19-17(13(2)22-23-19)18(25)21-11-14-5-7-15(20)8-6-14/h3-10,24H,11H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

WSRMKUCDLUFMEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=C(C=C3)F)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.